molecular formula C7H6FNO4 B13706704 Methyl 5-Fluoro-4,6-dihydroxynicotinate

Methyl 5-Fluoro-4,6-dihydroxynicotinate

Cat. No.: B13706704
M. Wt: 187.12 g/mol
InChI Key: CTCZQSKZAKFYLB-UHFFFAOYSA-N
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Description

Methyl 5-Fluoro-4,6-dihydroxynicotinate is a fluorinated derivative of nicotinic acid, featuring a methyl ester group and hydroxyl substituents at positions 4 and 6, along with a fluorine atom at position 3. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by fluorine, which can enhance metabolic stability and binding affinity in bioactive molecules.

Properties

Molecular Formula

C7H6FNO4

Molecular Weight

187.12 g/mol

IUPAC Name

methyl 5-fluoro-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C7H6FNO4/c1-13-7(12)3-2-9-6(11)4(8)5(3)10/h2H,1H3,(H2,9,10,11)

InChI Key

CTCZQSKZAKFYLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC(=O)C(=C1O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Fluoro-4,6-dihydroxynicotinate typically involves the fluorination of a suitable nicotinic acid derivative. One common method is the direct fluorination of 4,6-dihydroxynicotinic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The resulting 5-fluoro-4,6-dihydroxynicotinic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly fluorinating agents may also be considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Fluoro-4,6-dihydroxynicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-Fluoro-4,6-dihydroxynicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-Fluoro-4,6-dihydroxynicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor function. The hydroxyl groups may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Structural and Physical Properties

The substitution of halogens (fluorine vs. bromine) at position 5 significantly impacts molecular properties:

Property Methyl 5-Fluoro-4,6-dihydroxynicotinate (Inferred) Methyl 5-Bromo-4,6-dihydroxynicotinate (CAS: 1190198-25-4)
Molecular Formula C₇H₆FNO₄ C₇H₆BrNO₄
Molecular Weight ~231.12 g/mol 248.03 g/mol
Melting Point Not reported (likely lower than bromo analog) 254–256°C (decomposition)
Hazard Class Likely irritant (inferred from bromo analog) IRRITANT

Key Observations :

  • Molecular Weight : The bromo analog is heavier due to bromine’s higher atomic mass (~80 vs. fluorine’s ~19).
  • Melting Point : The bromo analog’s high melting point (254–256°C) suggests strong intermolecular hydrogen bonding from hydroxyl groups and crystal lattice stability. The fluoro analog may exhibit a lower melting point due to reduced polarizability and steric bulk .

Chemical Reactivity and Stability

  • Halogen Effects :

    • Bromine : As a leaving group, bromine enhances reactivity in nucleophilic substitution (e.g., Suzuki couplings or aryl halide displacements). This makes the bromo analog a versatile intermediate in cross-coupling reactions .
    • Fluorine : Fluorine’s electronegativity and strong C–F bond render the fluoro analog more resistant to nucleophilic attack. This stability is advantageous in pharmaceuticals, where metabolic resistance is critical .
  • Ester Group Behavior : Both compounds’ methyl ester groups increase solubility in organic solvents compared to free carboxylic acids. However, ester hydrolysis under acidic/basic conditions may differ due to electronic effects from the halogen .

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